Comparative Inhibitory Potency (Ki) of DPGP vs. FMVAPP on Human MDD
On human mevalonate diphosphate decarboxylase (hMDD), diphosphoglycolyl proline (DPGP) acts as a competitive inhibitor with a Ki of 2.3 ± 0.3 µM, which is approximately 37-fold higher than the Ki of 62 ± 5 nM reported for 6-fluoromevalonate 5-diphosphate (FMVAPP) under the same assay conditions [1].
| Evidence Dimension | Inhibition constant (Ki) against human MDD |
|---|---|
| Target Compound Data | 2.3 ± 0.3 µM |
| Comparator Or Baseline | 6-fluoromevalonate 5-diphosphate (FMVAPP): 62 ± 5 nM |
| Quantified Difference | ~37-fold higher Ki (weaker inhibition) |
| Conditions | hMDD enzyme assay; pH 7.0; 30°C; spectrophotometric detection via coupled lactate dehydrogenase/pyruvate kinase reaction |
Why This Matters
This direct, quantitative comparison defines the relative potency of DPGP against the most relevant analog, enabling researchers to select the appropriate inhibitor based on the desired inhibitory strength for their specific human MDD assay.
- [1] Voynova, N. E., Fu, Z., Battaile, K. P., Herdendorf, T. J., Kim, J.-J. P., & Miziorko, H. M. (2008). Human mevalonate diphosphate decarboxylase: Characterization, investigation of the mevalonate diphosphate binding site, and crystal structure. Archives of Biochemistry and Biophysics, 480(1), 58–67. View Source
